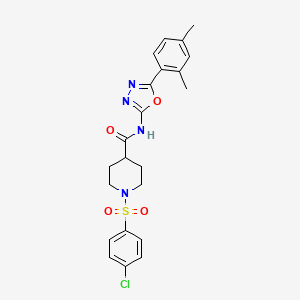
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein found in the outer mitochondrial membrane and is involved in a variety of physiological processes such as cholesterol transport, apoptosis, and immune response. DPA-714 has been used in scientific research to investigate the role of TSPO in various diseases and conditions.
作用機序
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide binds to TSPO, which is involved in the regulation of mitochondrial function, apoptosis, and immune response. TSPO is upregulated in various diseases and conditions, and N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can be used to monitor its expression and activity. N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been shown to modulate the immune response and reduce inflammation in various disease models.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been shown to modulate the immune response and reduce inflammation in various disease models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been shown to reduce the production of reactive oxygen species and inhibit apoptosis in various cell types.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a selective ligand for TSPO and can be used to monitor its expression and activity in various disease models. It has been shown to have low toxicity and good pharmacokinetic properties. However, N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic compound and its effects may not completely mimic those of endogenous ligands for TSPO. In addition, the use of N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in clinical trials is limited by its poor solubility and stability.
将来の方向性
Future research using N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide could focus on investigating its potential as a therapeutic target in various diseases and conditions. This could involve the development of novel TSPO ligands with improved pharmacokinetic properties and selectivity. In addition, the use of N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in combination with other drugs could be explored to enhance its therapeutic effects. Finally, the role of TSPO in various physiological processes such as cholesterol transport and apoptosis could be further investigated using N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide.
合成法
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate, followed by the reaction of the resulting compound with 4-ethyl-6-oxo-2-phenylpyrimidine-1(6H)-acetate. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been used in scientific research to investigate the role of TSPO in various diseases and conditions such as neuroinflammation, neurodegeneration, cancer, and infectious diseases. In neuroinflammation, N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been used to study the activation of microglia, the immune cells of the central nervous system, and its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer, N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been used to investigate the role of TSPO in tumor growth and its potential as a therapeutic target. In infectious diseases, N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been used to study the immune response to bacterial and viral infections.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-18-13-21(27)25(22(23-18)17-8-6-5-7-9-17)14-20(26)24-19-11-10-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERBGSHTJYDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)

![6-Benzyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850307.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2850310.png)
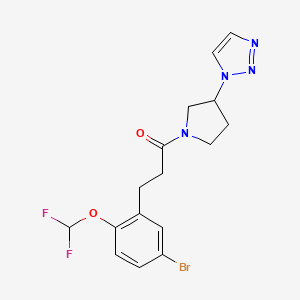
![dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2850313.png)
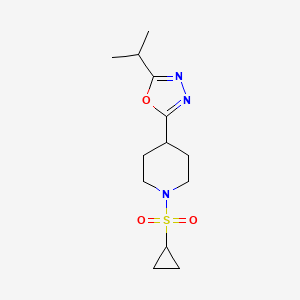
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2850316.png)
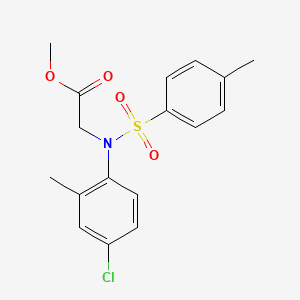
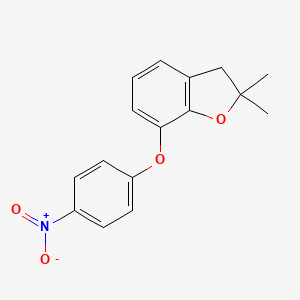
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2850320.png)

